molecular formula C11H14ClN3O B1418805 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride CAS No. 1185310-20-6

2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride

Cat. No.: B1418805
CAS No.: 1185310-20-6
M. Wt: 239.7 g/mol
InChI Key: IAWWSTKMEDUEMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride is a chemical compound that features a piperidine ring attached to a nicotinonitrile moiety via an oxygen atom

Preparation Methods

The synthesis of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride typically involves the reaction of 4-hydroxypiperidine with nicotinonitrile under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Chemical Reactions Analysis

2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride involves its interaction with specific molecular targets. The piperidine ring and the nitrile group play crucial roles in its binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may modulate biological activities through these interactions .

Comparison with Similar Compounds

2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride can be compared to other similar compounds, such as:

Properties

IUPAC Name

2-piperidin-4-yloxypyridine-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c12-8-9-2-1-5-14-11(9)15-10-3-6-13-7-4-10;/h1-2,5,10,13H,3-4,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWWSTKMEDUEMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=CC=N2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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